methyl (E)-2-cyano-3-(2-piperidino-1,3-thiazol-5-yl)-2-propenoate
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Overview
Description
Methyl (E)-2-cyano-3-(2-piperidino-1,3-thiazol-5-yl)-2-propenoate is a complex organic compound that features a cyano group, a piperidino ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-2-cyano-3-(2-piperidino-1,3-thiazol-5-yl)-2-propenoate typically involves multi-step organic reactions. One common method involves the condensation of 2-piperidino-1,3-thiazole-5-carbaldehyde with methyl cyanoacetate under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-2-cyano-3-(2-piperidino-1,3-thiazol-5-yl)-2-propenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
Methyl (E)-2-cyano-3-(2-piperidino-1,3-thiazol-5-yl)-2-propenoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which methyl (E)-2-cyano-3-(2-piperidino-1,3-thiazol-5-yl)-2-propenoate exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The cyano group and the thiazole ring are likely to play key roles in its biological activity, potentially interacting with enzymes or receptors in the body. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl (E)-2-cyano-3-(2-piperidino-1,3-thiazol-5-yl)-2-propenoate
- 2-[(2-piperidino-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione
- 4-[(2-piperidino-1,3-thiazol-5-yl)methyl]morpholine
Uniqueness
This compound is unique due to its combination of a cyano group, a piperidino ring, and a thiazole ring This structural arrangement imparts specific chemical and biological properties that are not found in other similar compounds
Properties
IUPAC Name |
methyl (E)-2-cyano-3-(2-piperidin-1-yl-1,3-thiazol-5-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-18-12(17)10(8-14)7-11-9-15-13(19-11)16-5-3-2-4-6-16/h7,9H,2-6H2,1H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWQZXOSBOJMSG-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CN=C(S1)N2CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CN=C(S1)N2CCCCC2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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